molecular formula C20H19N3O3 B14991462 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14991462
M. Wt: 349.4 g/mol
InChI Key: OPOOOFZESUPIER-UHFFFAOYSA-N
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Description

This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-ethoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-ethoxyphenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of both ethoxy and methylphenyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups enhances its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-12-18(24)19(22-23)20(25)21-15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3,(H,21,25)

InChI Key

OPOOOFZESUPIER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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